molecular formula C13H18N2O3 B13853509 Lacosamide-d6

Lacosamide-d6

Cat. No.: B13853509
M. Wt: 256.33 g/mol
InChI Key: VPPJLAIAVCUEMN-GMGXQYKBSA-N
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Description

Lacosamide-d6 is a deuterated analog of lacosamide, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in pharmacokinetics and metabolic stability. This compound is of interest in both clinical and research settings due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lacosamide-d6 involves the incorporation of deuterium atoms into the lacosamide molecule. One common method is the catalytic hydrogenation of lacosamide in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lacosamide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated analogs and derivatives of lacosamide, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Lacosamide-d6 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of lacosamide in biological samples.

    Biology: Studied for its effects on neuronal activity and its potential neuroprotective properties.

    Medicine: Investigated for its efficacy in treating epilepsy and other neurological disorders.

    Industry: Utilized in the development of new antiepileptic drugs and formulations

Mechanism of Action

Lacosamide-d6 exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting normal neuronal function. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lacosamide-d6 is unique due to its deuterium substitution, which can lead to improved metabolic stability and reduced side effects. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances slow inactivation, providing a distinct mechanism of action .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

256.33 g/mol

IUPAC Name

(2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i1D3,2D3

InChI Key

VPPJLAIAVCUEMN-GMGXQYKBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](COC([2H])([2H])[2H])C(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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